molecular formula C16H24N2O3S2 B4882175 N-[2-(benzylthio)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide

N-[2-(benzylthio)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide

Cat. No. B4882175
M. Wt: 356.5 g/mol
InChI Key: CVCLFQJVZGFDOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(benzylthio)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide, also known as BZTP, is a synthetic compound that has gained significant attention in the field of medical research due to its potential therapeutic applications. BZTP belongs to the class of piperidinecarboxamide compounds, which are known to have a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N-[2-(benzylthio)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide is not fully understood, but several studies have suggested that it works by inhibiting various signaling pathways involved in cancer cell growth, inflammation, and neurodegeneration. N-[2-(benzylthio)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to inhibit the activity of enzymes such as histone deacetylases (HDACs) and phosphodiesterases (PDEs), which play a critical role in cell proliferation and inflammation. N-[2-(benzylthio)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has also been found to modulate the activity of ion channels and neurotransmitter receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-[2-(benzylthio)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects in various cell types and tissues. In cancer cells, N-[2-(benzylthio)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has been found to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell growth and proliferation. N-[2-(benzylthio)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in immune cells, which contributes to its anti-inflammatory effects. In the brain, N-[2-(benzylthio)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has been found to reduce oxidative stress and inflammation, which may help to prevent neurodegeneration.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[2-(benzylthio)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide in lab experiments is its high potency and selectivity for its target enzymes and receptors. N-[2-(benzylthio)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using N-[2-(benzylthio)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, more studies are needed to determine the optimal dosage and treatment regimen for N-[2-(benzylthio)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide in various diseases.

Future Directions

There are several future directions for research on N-[2-(benzylthio)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide. One area of interest is the development of more potent and selective analogs of N-[2-(benzylthio)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide that can be used in the treatment of cancer, inflammation, and neurodegenerative disorders. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of N-[2-(benzylthio)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide in vivo, which will help to determine its optimal dosage and treatment regimen. Additionally, more studies are needed to elucidate the exact mechanism of action of N-[2-(benzylthio)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide and its potential interactions with other drugs and compounds.

Scientific Research Applications

N-[2-(benzylthio)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that N-[2-(benzylthio)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide exhibits anti-tumor activity by inhibiting the growth and proliferation of cancer cells. N-[2-(benzylthio)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has also been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Additionally, N-[2-(benzylthio)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-(2-benzylsulfanylethyl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S2/c1-23(20,21)18-10-7-15(8-11-18)16(19)17-9-12-22-13-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCLFQJVZGFDOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCCSCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(benzylsulfanyl)ethyl]-1-(methylsulfonyl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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